molecular formula C21H29ClN2O2 B279480 N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine

N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine

Cat. No. B279480
M. Wt: 376.9 g/mol
InChI Key: SJUGVLIHDFPBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine, commonly known as CDMB-DEN, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. CDMB-DEN is a small molecule that belongs to the class of organic compounds known as tertiary amines.

Mechanism of Action

The mechanism of action of CDMB-DEN is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CDMB-DEN has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
CDMB-DEN has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. CDMB-DEN has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been found to have analgesic effects, making it a potential therapeutic agent for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDMB-DEN is its potent biological activity, which makes it a valuable tool for scientific research. However, its complex synthesis method and limited availability can be a limitation for lab experiments. In addition, the mechanism of action of CDMB-DEN is not fully understood, which makes it challenging to interpret experimental results.

Future Directions

There are several future directions for the research on CDMB-DEN. One area of interest is the development of more efficient synthesis methods to increase the availability of CDMB-DEN for scientific research. Another area of interest is the investigation of the mechanism of action of CDMB-DEN, which could provide insights into its potential therapeutic applications. Furthermore, the evaluation of the efficacy and safety of CDMB-DEN in preclinical and clinical studies is necessary to determine its potential as a therapeutic agent.

Synthesis Methods

CDMB-DEN can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with 4-chlorobenzyl bromide, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained after purification using column chromatography. The synthesis of CDMB-DEN is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CDMB-DEN has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. CDMB-DEN has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H29ClN2O2

Molecular Weight

376.9 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-N//',N//'-diethylethane-1,2-diamine

InChI

InChI=1S/C21H29ClN2O2/c1-4-24(5-2)14-13-23-15-18-7-6-8-20(25-3)21(18)26-16-17-9-11-19(22)12-10-17/h6-12,23H,4-5,13-16H2,1-3H3

InChI Key

SJUGVLIHDFPBIG-UHFFFAOYSA-N

SMILES

CCN(CC)CCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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